![molecular formula C10H10N2O4 B1310031 (3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid CAS No. 879025-21-5](/img/structure/B1310031.png)
(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Versatile Synthesis of Pyranone and Pyrazole Derivatives : A study by Bondock et al. (2014) demonstrated the synthesis of pyranone and pyrazole derivatives via the reaction of versatile enaminonitrile compounds with different binucleophiles. This research outlines a method for producing derivatives including pyrano[2,3-c]pyrazoles through reactions in boiling acetic acid, suggesting applications in synthesizing complex heterocyclic compounds (Bondock, Tarhoni, & Fadda, 2014).
Electrochemical Studies of Pyrazolone Derivatives : Research conducted by Naik et al. (2013) focused on the synthesis and electrochemical behavior of novel Mannich bases bearing pyrazolone moiety. These compounds were characterized and their electrochemical properties studied, indicating potential utility in electrochemical applications (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Green Synthesis of Pyrano[2,3-c]Pyrazoles : Al-Matar et al. (2010) reported a solvent-free, green synthesis approach for pyrano[2,3-c]pyrazoles, showcasing an environmentally friendly method for synthesizing these compounds. This method emphasizes the importance of green chemistry in the synthesis of heterocyclic compounds (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Biological and Pharmaceutical Research
- Anti-inflammatory and Antimicrobial Properties : A study by Bekhit et al. (2005) explored the synthesis of pyrazole derivatives and evaluated their anti-inflammatory and antimicrobial activities. The research identified compounds with significant activity and good safety profiles, indicating potential applications in developing new therapeutic agents (Bekhit, Ashour, & Guemei, 2005).
Mechanism of Action
Target of Action
The primary target of this compound is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid . Inhibition of XO can help in the treatment of hyperuricemia-associated diseases .
Mode of Action
The compound interacts with XO by forming hydrogen bonds, π-π stackings, or hydrophobic interactions with key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The inhibition of XO affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine, and xanthine to uric acid . This results in a decrease in uric acid levels, which can be beneficial in conditions like gout and other hyperuricemia-associated diseases .
Result of Action
The result of the compound’s action is a decrease in uric acid levels in the body . This can help in the management of conditions associated with high uric acid levels, such as gout and other forms of arthritis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound, with a study showing that 20% of a similar compound degraded after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C)
Properties
IUPAC Name |
2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-4-6(3-7(13)14)10(15)16-9-8(4)5(2)11-12-9/h3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOYGBTMOIRDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=NNC(=C12)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
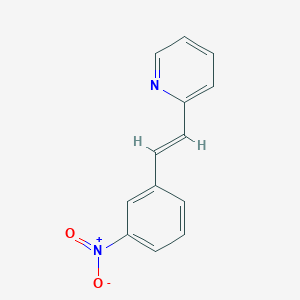
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
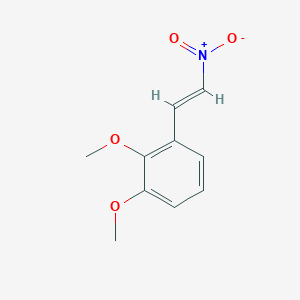
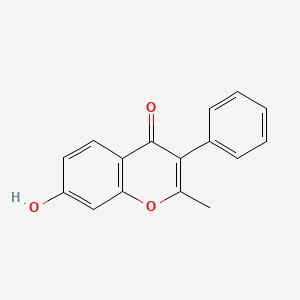
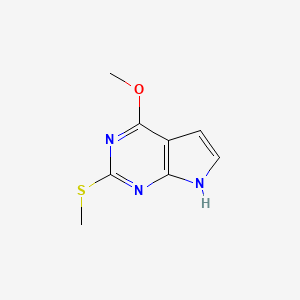
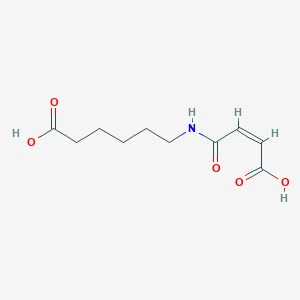
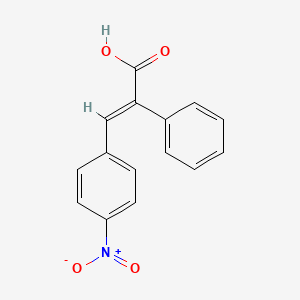

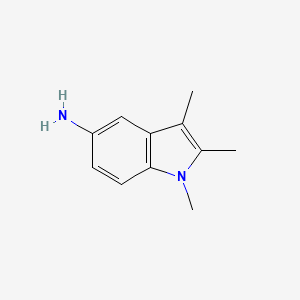
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)

